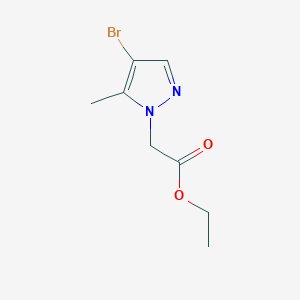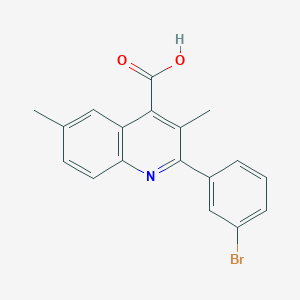
ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl acetate with 4-bromo-5-methyl-1H-pyrazole . The esterification process results in the formation of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The molecular structure consists of an ethyl group attached to the pyrazole ring, with a bromine atom at position 4 and a methyl group at position 5. The ester functional group is linked to the pyrazole nitrogen .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
A study by Asif et al. (2021) demonstrated the use of ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate in synthesizing derivatives with antimicrobial activity. The compound was utilized in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which were evaluated against common pathogenic bacteria, showing promising antibacterial properties (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Anticancer Activity
Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate also serves as a precursor in the synthesis of compounds with potential anticancer properties. A research by Abdelhamid and Afifi (2010) focused on synthesizing thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which were derived from ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate. These compounds were established by spectral data and showed promise for further evaluation as anticancer agents (Abdelhamid & Afifi, 2010).
Structural and Spectral Studies
Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate's derivatives are also valuable for structural and spectral studies, contributing to the understanding of molecular geometry, electronic structure, and intermolecular interactions. Viveka et al. (2016) described the synthesis, characterization, and single crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the compound's crystal structure and stability (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Mécanisme D'action
Target of Action
Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, and play a role in a wide range of biological activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its target would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Result of Action
For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite, which could then affect cellular functions .
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLQKQJGKPYCOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454814.png)
![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B454817.png)
![2-methyl-3-[1-(2-methylphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B454819.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454822.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B454823.png)
![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B454826.png)
![N-(4-butoxyphenyl)-2-[3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1-(2-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B454828.png)
![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454829.png)

![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454835.png)
![2-Amino-4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)
![ethyl 1-methyl-5-({[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1H-pyrazole-3-carboxylate](/img/structure/B454837.png)